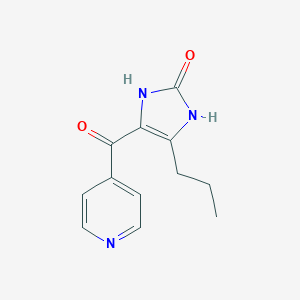

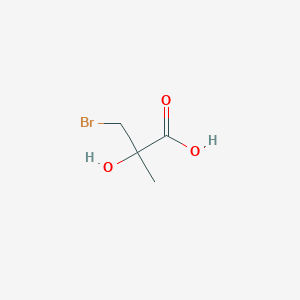

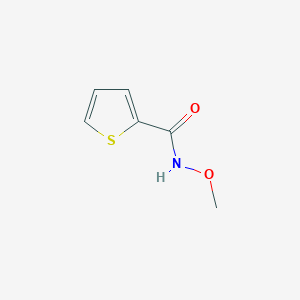

![molecular formula C9H7NO4 B026973 Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate CAS No. 100246-04-6](/img/structure/B26973.png)

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate” involves a solution of hydroxyaniline and carbonyl diimidazole in pyridine . The mixture is stirred at room temperature for 36 hours, then diluted with AcOEt, washed with 5% KHSO4 (pH=2), saturated NaHCO3, brine, and dried over MgS04 .Molecular Structure Analysis

The molecular formula of “Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate” is C9H7NO4 . Its average mass is 193.156 Da and its monoisotopic mass is 193.037506 Da .Physical And Chemical Properties Analysis

“Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate” has a molecular weight of 193.16 . The compound has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Applications De Recherche Scientifique

Antimicrobial Activity

Benzoxazole derivatives, including Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate, have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi . The compounds were found to be effective against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

Antifungal Activity

In addition to its antimicrobial properties, Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate has also shown promising antifungal activity . This makes it a potential candidate for the development of new antifungal agents.

Anticancer Activity

Benzoxazole derivatives have been studied for their potential anticancer activity. In vitro anticancer activity was determined using the Human colorectal carcinoma (HCT116) cancer cell line . Some compounds showed promising results, indicating that Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate could be a potential candidate for further anticancer research.

Anti-inflammatory Activity

Benzoxazole derivatives have been associated with anti-inflammatory activities . This suggests that Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate could be explored further in the development of new anti-inflammatory drugs.

Antimycobacterial Activity

Benzoxazole derivatives have shown antimycobacterial activities . This indicates that Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate could be a potential candidate for the development of new antimycobacterial agents.

Antiparkinson Activity

Benzoxazole derivatives have been associated with antiparkinson activities . This suggests that Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate could be explored further in the development of new antiparkinson drugs.

Inhibition of Hepatitis C Virus

Benzoxazole derivatives have shown inhibition of hepatitis C virus . This indicates that Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate could be a potential candidate for the development of new antiviral agents.

Amyloidogenesis Inhibition

Benzoxazole derivatives have shown amyloidogenesis inhibition . This suggests that Methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate could be explored further in the development of new drugs for neurodegenerative diseases.

Safety and Hazards

“Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate” is classified as a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Mode of Action

Benzoxazole derivatives have been known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Biochemical Pathways

Benzoxazole derivatives have been synthesized via different pathways .

Result of Action

Compounds with benzoxazole motifs have been reported to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Propriétés

IUPAC Name |

methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-8(11)5-3-2-4-6-7(5)10-9(12)14-6/h2-4H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQNEWWVQONQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

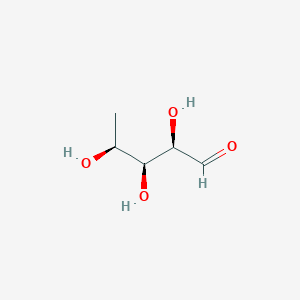

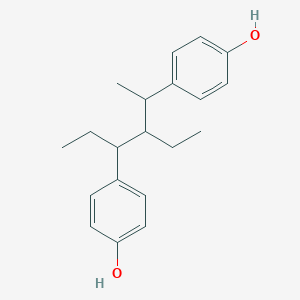

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)

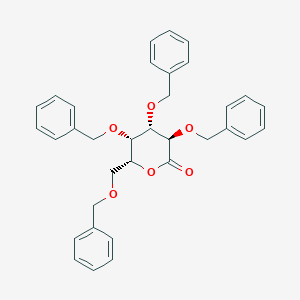

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)